molecular formula C12H10O4 B15212259 3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one CAS No. 1210-38-4

3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one

Cat. No.: B15212259
CAS No.: 1210-38-4
M. Wt: 218.20 g/mol
InChI Key: CIAFGDINQLNVQF-UHFFFAOYSA-N
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Description

3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is a heterocyclic compound that belongs to the family of cyclohepta[b]furan-2-ones This compound is characterized by a seven-membered ring fused to a furan ring, with an acetyl group at the 3-position and a methoxy group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one can be achieved through various synthetic routes. One common method involves the iodation of a precursor compound followed by a Suzuki–Miyaura coupling reaction

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include catalytic hydrogenation to remove iodine substituents, followed by reactions with malonate esters in the presence of sodium alkoxide to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. For example, its ability to undergo electrophilic substitution and cycloaddition reactions may contribute to its anti-inflammatory and antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1210-38-4

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-acetyl-8-methoxycyclohepta[b]furan-2-one

InChI

InChI=1S/C12H10O4/c1-7(13)10-8-5-3-4-6-9(15-2)11(8)16-12(10)14/h3-6H,1-2H3

InChI Key

CIAFGDINQLNVQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC=CC(=C2OC1=O)OC

Origin of Product

United States

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